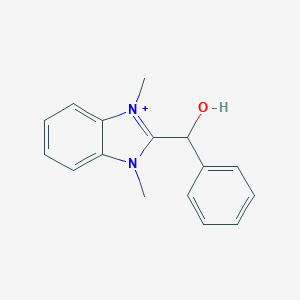![molecular formula C15H20N4O B252677 N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine, also known as MPBA, is a chemical compound used in scientific research for various purposes. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine binds to GPCRs and induces a conformational change in the receptor. This conformational change can activate downstream signaling pathways, leading to various physiological effects. This compound can also be used to study the binding kinetics and thermodynamics of GPCRs.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. It has been shown to activate GPCRs and induce downstream signaling pathways. This compound has also been shown to increase intracellular calcium levels and activate protein kinase C. This compound has been used to study the physiological effects of GPCRs on various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine has several advantages and limitations for lab experiments. One advantage is its high affinity for GPCRs, which makes it an excellent ligand for studying these receptors. This compound is also stable and can be easily synthesized and purified. However, one limitation is that this compound can only be used to study GPCRs that have a specific binding site for the ligand. This compound may also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine. One direction is to use this compound to study the structure and function of GPCRs in more detail. This compound can also be used to study the interaction between GPCRs and other proteins, such as arrestins. Another direction is to develop new ligands based on the structure of this compound that can be used to study GPCRs with different binding sites. Finally, this compound can be used to study the physiological effects of GPCRs on various diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound used in scientific research for various purposes. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, this compound is an important tool for studying GPCRs and their role in various physiological processes.
Méthodes De Synthèse
N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine is synthesized using a specific method. The synthesis involves the reaction between 3-(2-pyrimidinyloxy)benzyl chloride and N-methyl-N-(3-aminopropyl)amine in the presence of a solvent. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine is used in scientific research for various purposes. It is used as a ligand in the study of G protein-coupled receptors (GPCRs). This compound can be used to label GPCRs, which are important targets for drug discovery. This compound can also be used to study the interaction between GPCRs and other proteins.
Propriétés
Formule moléculaire |
C15H20N4O |
|---|---|
Poids moléculaire |
272.35 g/mol |
Nom IUPAC |
N-methyl-N//'-[(3-pyrimidin-2-yloxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O/c1-16-7-3-8-17-12-13-5-2-6-14(11-13)20-15-18-9-4-10-19-15/h2,4-6,9-11,16-17H,3,7-8,12H2,1H3 |
Clé InChI |
PTGADKFLEXCNSQ-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
SMILES canonique |
CNCCCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)







![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
